3,4-dichloro-N-(2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-8-yl)benzamide
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Overview
Description
3,4-dichloro-N-(2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-8-yl)benzamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a benzamide core substituted with dichloro and isoquinoline moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-8-yl)benzamide typically involves multiple steps. One common route starts with the preparation of the isoquinoline derivative, followed by its reaction with 3,4-dichlorobenzoyl chloride under specific conditions to form the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-8-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
3,4-dichloro-N-(2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-8-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-8-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biological pathways. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-N-methylaniline: Shares the dichloro substitution but differs in the amine structure.
3,4-Dichloro-N-(3-methyl-2-pyridinyl)benzamide: Similar benzamide core but with a pyridine substitution
Uniqueness
The uniqueness of 3,4-dichloro-N-(2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-8-yl)benzamide lies in its isoquinoline moiety, which imparts specific chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C17H22Cl2N2O |
---|---|
Molecular Weight |
341.3 g/mol |
IUPAC Name |
3,4-dichloro-N-(2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-8-yl)benzamide |
InChI |
InChI=1S/C17H22Cl2N2O/c1-21-8-7-11-3-2-4-16(13(11)10-21)20-17(22)12-5-6-14(18)15(19)9-12/h5-6,9,11,13,16H,2-4,7-8,10H2,1H3,(H,20,22) |
InChI Key |
MWEVQAAGLFTBSC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2CCCC(C2C1)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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